molecular formula C6H5FN4 B1326544 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1034667-22-5

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1326544
CAS RN: 1034667-22-5
M. Wt: 152.13 g/mol
InChI Key: UFONWAPOQPJJLL-UHFFFAOYSA-N
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Description

5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a fluorinated heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in organic synthesis. The presence of the fluorine atom is particularly noteworthy as it can greatly influence the biological activity and metabolic stability of the molecule .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. For instance, an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been achieved using this method, which could be adapted to synthesize this compound . Additionally, fluorinated pyrazolo[3,4-b]pyridine nucleosides have been obtained starting from 5-amino-1-(2,3-O-isopropylidene-b-D-ribofuranosyl)-1H-pyrazole, which suggests a pathway for introducing fluorine into the pyrazolopyridine core . Moreover, the synthesis of new fluorine-containing pyrazoles and their subsequent condensation with fluorinated 1,3-diketones has been explored, which could be relevant for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives can be characterized using various spectroscopic techniques. For example, a related compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, was characterized by NMR, MS, FT-IR, and single-crystal X-ray diffraction. Computational methods such as density functional theory (DFT) calculations can also be used to optimize the molecular structure and analyze non-covalent interactions, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions. For instance, 5-chloroethylpyrazolo[3,4-b]pyridines have been synthesized and further converted into tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines by treating with primary amines . This demonstrates the reactivity of the pyrazolopyridine core and its potential for further functionalization. Additionally, selective N-alkylation and reaction with different primary aliphatic amines, cyclic secondary amines, or l-amino acids have been used to synthesize novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The introduction of fluorine atoms can affect the lipophilicity, acidity, and overall reactivity of the molecule. The spectral studies, including infrared and NMR spectroscopy, provide insights into the functional groups present and the purity of the synthesized compounds. The biological evaluation of these compounds, particularly as potential anticancer agents, indicates that some derivatives exhibit promising bioactivity at micromolar concentrations .

Scientific Research Applications

Anticancer Potential

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives have shown promising applications in anticancer research. A study reported the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives with notable anticancer activity against several cancer cell lines, including lung, breast, prostate, and cervical cancer. This highlights the potential of these compounds in developing new anticancer agents (Chavva et al., 2013).

Synthesis for Nucleosides

Another aspect of the application involves the synthesis of fluorinated pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine nucleosides. This process utilizes this compound as a starting point for the development of nucleoside analogs, which are significant in medicinal chemistry, particularly in antiviral and anticancer therapies (Iaroshenko et al., 2009).

Anti-Mycobacterial Activity

Recent research has also indicated the effectiveness of pyrazolo[3,4-b]pyridin-3-amine derivatives in treating Mycobacterium tuberculosis. These compounds demonstrated potent in vitro growth inhibition of M.tb, which is crucial in the fight against tuberculosis (Sutherland et al., 2022).

Versatile Synthesis Techniques

The compound's utility is further extended by various synthesis methods. For instance, a study detailed a one-pot, four-component reaction producing fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, showcasing the compound's versatility and applicability in creating diverse chemical structures (Shaabani et al., 2009).

Antimicrobial and Antitumor Activities

Pyrazolo[3,4-b]pyridin-3-amine derivatives have also been synthesized for their antibacterial, antifungal, and antitumor activities. A study highlighted the synthesis of such derivatives with high antimicrobial and antitumor efficacy, illustrating the compound's potential in developing new therapeutics (El-Borai et al., 2012).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult safety data sheets (SDS) for specific hazard information .

properties

IUPAC Name

5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFONWAPOQPJJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648970
Record name 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1034667-22-5
Record name 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the described process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine?

A1: Both papers [, ] focus on novel processes to synthesize this compound. The significance lies in achieving a high yield and purity of the compound. This is particularly important because it serves as a vital building block for synthesizing biologically active compounds, especially GSK-3 inhibitors or their derivatives. The described processes offer improved synthetic routes compared to previous methods, potentially leading to more efficient and cost-effective production of these important compounds.

Q2: Can you explain the key step highlighted in one of the research papers regarding the synthesis of this compound?

A2: One of the papers [] emphasizes a specific step involving selective dechlorination to produce this compound. This implies that the starting material likely possesses a chlorine atom that is strategically removed under specific “des-chlorination conditions." This selective removal is crucial for obtaining the desired final product and highlights the importance of controlled reaction conditions in organic synthesis.

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